3-[(Pyridin-3-ylmethyl)amino]propanoic acid dihydrochloride
Overview
Description
3-[(Pyridin-3-ylmethyl)amino]propanoic acid dihydrochloride is a chemical compound with the molecular formula C9H14Cl2N2O2 and a molecular weight of 253.12566 . It is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Pyridin-3-ylmethyl)amino]propanoic acid dihydrochloride typically involves the reaction of pyridine derivatives with propanoic acid derivatives under specific conditions. The exact synthetic route may vary, but it generally includes steps such as:
Formation of the Pyridin-3-ylmethyl Intermediate: This step involves the reaction of pyridine with a suitable reagent to form the pyridin-3-ylmethyl intermediate.
Coupling with Propanoic Acid: The intermediate is then coupled with propanoic acid or its derivatives to form the desired compound.
Purification and Conversion to Dihydrochloride Salt: The final product is purified and converted to its dihydrochloride salt form.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3-[(Pyridin-3-ylmethyl)amino]propanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various reagents, including halogens and nucleophiles, are used under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
3-[(Pyridin-3-ylmethyl)amino]propanoic acid dihydrochloride has a wide range of scientific research applications, including:
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the synthesis of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 3-[(Pyridin-3-ylmethyl)amino]propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-3-ylmethyl)-beta-alanine: A similar compound with a different functional group arrangement.
3-(Pyridin-3-yl)propionic acid: Another related compound with a similar pyridine moiety.
Uniqueness
3-[(Pyridin-3-ylmethyl)amino]propanoic acid dihydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its ability to form coordination polymers and its potential biological activities make it a valuable compound in various scientific fields .
Properties
IUPAC Name |
3-(pyridin-3-ylmethylamino)propanoic acid;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.2ClH/c12-9(13)3-5-11-7-8-2-1-4-10-6-8;;/h1-2,4,6,11H,3,5,7H2,(H,12,13);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZQGUIRDCBUSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNCCC(=O)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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